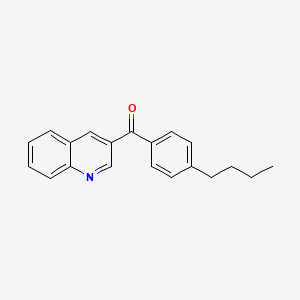
3-(4-Pentyloxybenzoyl)quinoline
Vue d'ensemble
Description
3-(4-Pentyloxybenzoyl)quinoline is an organic compound with the molecular formula C21H21NO2 It consists of a quinoline core structure substituted with a 4-pentyloxybenzoyl group
Mécanisme D'action
Target of Action
The primary targets of quinoline-based compounds are bacterial enzymes, specifically DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
Quinoline-based compounds interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling process of bacterial DNA, thereby blocking bacterial DNA synthesis and leading to cell death .
Biochemical Pathways
The affected biochemical pathways primarily involve bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, quinoline-based compounds disrupt the supercoiling process necessary for DNA replication . This disruption can lead to downstream effects such as inhibition of bacterial growth and proliferation .
Pharmacokinetics
They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary, with some quinolones having half-lives between 3 and 5 hours .
Result of Action
The primary result of the action of quinoline-based compounds is the inhibition of bacterial growth and proliferation. By blocking DNA synthesis, these compounds prevent bacteria from replicating, leading to bacterial cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pentyloxybenzoyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst. For this compound, the starting materials are 4-pentyloxybenzaldehyde and 2-aminobenzophenone. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst, and requires heating to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Pentyloxybenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or ferric chloride as catalysts.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(4-Pentyloxybenzoyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, which serves as the core structure for 3-(4-Pentyloxybenzoyl)quinoline.
4-Pentyloxybenzaldehyde: A precursor in the synthesis of the target compound.
2-Aminobenzophenone: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of the 4-pentyloxybenzoyl group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activity, making it distinct from other quinoline derivatives.
Propriétés
IUPAC Name |
(4-pentoxyphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-3-6-13-24-19-11-9-16(10-12-19)21(23)18-14-17-7-4-5-8-20(17)22-15-18/h4-5,7-12,14-15H,2-3,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTBZJHBGQYLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260578 | |
| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-86-0 | |
| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















